molecular formula C10H21N B8608598 1-(4,4-Dimethyl-pentyl)-cyclopropylamine

1-(4,4-Dimethyl-pentyl)-cyclopropylamine

Cat. No. B8608598
M. Wt: 155.28 g/mol
InChI Key: WIXZHFPDYNOKHY-UHFFFAOYSA-N
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Patent
US07906556B2

Procedure details

Titanium tetraisopropoxide (1.4 mL, 5.52 mmol) was added to a solution of 5,5-dimethyl-hexanenitrile (630 mg, 4.8 mmol) in diethyl ether (16 mL) and the resulting solution was stirred at room temperature for 10 minutes. The mixture was cooled to 0 ° C. and ethyl magnesium bromide (10 mL, 10 mmol of a 1 M solution in THF, 2.1 EQ) was added over a 20 minute period. The reaction mixture was warmed to room temperature and allowed to stir for 40 minutes after which TLC indicated complete consumption of the starting material. The solution was cooled to 0° C. and BF3.OEt2 (1.3 mL, 10.1 mmol) was added. The mixture was stirred at room temperature for 30 minutes after which aqueous HCl (2 mL of 1 N solution) and aqueous NaOH (3 mL of 3 N solution) were added. This mixture was then extracted with ethyl acetate (3×20 mL), the combined organic phases were then dried (Na2SO4), filtered, concentrated under vacuum and the residue was purified on a silica gel column (eluant methylene chloride/methanol/NH4OH, 99/1/0.1 to 90/10/1) to give 1-(4,4-dimethyl-pentyl)-cyclopropylamine. Retention time (min) =1.307, Method [1], MS (ESI) 186.2 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
630 mg
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
1.4 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][CH2:5][C:6]#[N:7].[CH2:10]([Mg]Br)[CH3:11].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>C(OCC)C.C1COCC1.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][CH2:5][C:6]1([NH2:7])[CH2:11][CH2:10]1 |f:2.3,5.6,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
630 mg
Type
reactant
Smiles
CC(CCCC#N)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1.4 mL
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0 ° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
to stir for 40 minutes after which TLC
Duration
40 min
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
This mixture was then extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column (eluant methylene chloride/methanol/NH4OH, 99/1/0.1 to 90/10/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(CCCC1(CC1)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.